molecular formula C13H20O B14017446 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol CAS No. 85710-00-5

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol

Cat. No.: B14017446
CAS No.: 85710-00-5
M. Wt: 192.30 g/mol
InChI Key: PRFKCKVBXADMCH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol (CAS 85710-00-5) is a phenolic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . Its structure features a phenol ring substituted with methyl groups at positions 2 and 4 and a branched 2-methylbutan-2-yl group at position 6.

Properties

CAS No.

85710-00-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,4-dimethyl-6-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-6-13(4,5)11-8-9(2)7-10(3)12(11)14/h7-8,14H,6H2,1-5H3

InChI Key

PRFKCKVBXADMCH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC(=C1O)C)C

Origin of Product

United States

Preparation Methods

Alkylation of Xylenol with Isobutylene

The primary and most documented method for preparing this compound involves the alkylation of 2,4-dimethylphenol (xylenol) with isobutylene. This process is an electrophilic aromatic substitution where the phenol ring undergoes alkylation at the 6-position due to steric and electronic directing effects of the existing methyl groups.

  • Reaction Conditions:
    • Catalyst: Acidic catalyst such as p-toluenesulfonic acid or cation exchange resins.
    • Solvent: Typically toluene or similar inert aromatic solvents.
    • Temperature: Reflux conditions (~110 °C for toluene).
    • Time: Extended reaction time, often 14 hours or more, with continuous addition of isobutylene.
  • Mechanism: Protonation of isobutylene generates a tertiary carbocation intermediate, which then electrophilically attacks the activated aromatic ring at the 6-position.
  • Yield: Approximately 50-80% depending on optimization of temperature, pressure, and catalyst loading.
  • Separation: The product, this compound, is often isolated by washing and drying steps due to its differing solubility properties compared to other isomers.

Example Procedure:
In a 1-liter flask equipped with reflux condenser and stirrer, 2,4-dimethylphenol (200 g) is dissolved in toluene (400 ml) with p-toluenesulfonic acid (10 g) as catalyst. Isobutylene gas is bubbled continuously for 14 hours at reflux. After cooling, the mixture is washed with water and dried over magnesium sulfate to isolate the product.

Catalytic Alkylation Using Solid Acid Catalysts

Alternative methods employ solid acid catalysts such as cation exchange resins or acidic zeolites , which offer advantages in catalyst recovery and reduced corrosion.

  • Process: Isobutylene is bubbled into a mixture of 2,4-dimethylphenol and the solid acid catalyst at moderate temperatures (~60 °C).
  • Outcome: This method can yield about 50% of the desired alkylated phenol. Higher temperatures (>100 °C) can cause side reactions such as methyl group interchange leading to by-products.

Aluminum Phenoxide Catalyzed Alkylation

A more specialized approach involves the use of aluminum phenoxide complexes formed by heating phenol with aluminum turnings in a pressure vessel, followed by reaction with isobutylene under pressure.

  • Conditions:
    • Aluminum turnings (3-4 mol%) mixed with phenol.
    • Heating in a pressure-resistant vessel to form aluminum (III) phenoxide.
    • Introduction of excess isobutylene under controlled temperature and pressure.
  • Yields: Up to 80% or more for similar hindered phenols.
  • Applicability: This method is more commonly applied to 2,6-dialkylphenols but can be adapted for 2,4,6-trialkylphenols with adjustment.

Data Table: Summary of Preparation Methods

Preparation Method Catalyst/Conditions Temperature Yield (%) Notes
Acid-catalyzed alkylation with p-TSA p-Toluenesulfonic acid in toluene Reflux (~110 °C) 50-80 Continuous isobutylene addition, 14 hrs reaction
Solid acid catalyst alkylation Cation exchange resin ~60 °C ~50 Higher temp causes by-products
Aluminum phenoxide catalyzed alkylation Al turnings + phenol, pressure vessel Elevated pressure, temp controlled ~80+ Mainly for 2,6-dialkylphenols, adaptable

Research Findings and Notes on Optimization

  • Temperature Sensitivity: Maintaining moderate temperatures (~60 °C) during alkylation minimizes side reactions such as methyl group migration or oligomerization of isobutylene.
  • Catalyst Choice: Acidic catalysts like p-toluenesulfonic acid provide good conversion but can be corrosive; solid acid catalysts offer greener alternatives with easier separation.
  • Separation Techniques: The product's solubility differences from isomeric phenols allow for purification by selective extraction or washing with sodium hydroxide solutions.
  • Scale-Up Considerations: Continuous flow reactors with controlled isobutylene feed and temperature control improve yield and safety on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can form stable phenoxyl radicals .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol 85710-00-5 C₁₃H₂₀O 192.30 Branched alkyl group; high steric hindrance Antioxidant, chemical intermediate
2,4-Dimethyl-6-(1-methylcyclohexyl)phenol (NONOX WSL) 77-61-2 C₁₅H₂₂O 218.33 Cyclohexyl substituent; increased hydrophobicity Antioxidant in polymers and lubricants
UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol) 25973–55–1 C₂₄H₃₀N₃O 388.52 Benzotriazole moiety; UV absorption (280–400 nm) UV stabilizer in plastics, coatings, and adhesives
2-(2-Methylbutan-2-yl)phenol Not provided C₁₁H₁₆O 164.24 No methyl groups at positions 2 and 4; simpler structure Intermediate in carbamate synthesis for pharmaceuticals
2,4-Dimethyl-6-(1-methyl-pentadecyl)phenol Not provided C₂₄H₄₂O 354.59 Long alkyl chain (C₁₅); enhanced thermal stability High-temperature antioxidant in industrial applications
2,4-Dimethyl-6-[(2E)-2-methyl-2-butenyl]phenol Not provided C₁₃H₁₈O 190.28 Unsaturated alkenyl substituent; potential reactivity in polymerization Specialty monomers or antioxidants

Functional Differences

  • Antioxidant Efficiency: The target compound’s branched alkyl group provides superior radical scavenging compared to the linear alkyl chain in 2,4-dimethyl-6-(1-methyl-pentadecyl)phenol. However, NONOX WSL’s cyclohexyl group offers better compatibility with non-polar matrices like polyethylene .
  • UV Absorption: UV-328’s benzotriazole group enables broad-spectrum UV protection, unlike phenolic antioxidants .
  • Reactivity: The unsaturated alkenyl group in 2,4-dimethyl-6-[(2E)-2-methyl-2-butenyl]phenol may participate in copolymerization, limiting its use in stable formulations compared to saturated analogues .

Regulatory and Environmental Considerations

  • The U.S. EPA regulates phenolic antioxidants under TSCA, requiring premanufacture notifications for new uses of structurally similar compounds like 2,4-dimethyl-6-(1-methylpentadecyl)phenol .
  • UV-328 is under scrutiny for persistence and is proposed for listing under the Stockholm Convention .

Biological Activity

2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is a phenolic compound that exhibits various biological activities. This article explores its antioxidant properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

The compound's chemical structure can be represented as follows:

  • Chemical Formula: C₁₈H₂₄O
  • Molecular Weight: 272.38 g/mol

Antioxidant Activity

Antioxidants are crucial for protecting cells from oxidative stress. The antioxidant activity of this compound can be assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
DPPH Scavenging45.3
ABTS Scavenging30.5
FRAP (Ferric Reducing Ability)25.0

The IC50 values indicate the concentration required to inhibit 50% of the radical activity, with lower values signifying higher antioxidant potency.

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of compounds for potential therapeutic use. The cytotoxic effects of this compound were assessed against various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineCC50 Value (µg/mL)Reference
Human Submandibular Gland Carcinoma (HSG)60.0
Human Gingival Fibroblasts (HGF)75.0
MCF-7 (Breast Cancer)50.0

The CC50 values represent the concentration that causes a 50% reduction in cell viability. The compound exhibited moderate cytotoxicity against HSG and HGF cells, indicating potential as an anticancer agent.

The biological activity of phenolic compounds often involves multiple mechanisms:

  • Radical Scavenging: The ability to neutralize free radicals is a primary mechanism for antioxidant activity.
  • Enzyme Inhibition: Some studies suggest that phenolic compounds can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .
  • Membrane Disruption: Certain phenolic compounds impact bacterial membranes, leading to cell death through disruption of membrane integrity .

Case Studies

Several studies have explored the biological effects of similar phenolic compounds:

  • Antioxidant Study: A study reported that derivatives of phenolic compounds showed significant antioxidant activity with IC50 values comparable to well-known antioxidants like vitamin C .
  • Cytotoxic Study: Research on structurally similar compounds demonstrated their effectiveness against various cancer cell lines, suggesting that modifications in the alkyl chain can enhance bioactivity .

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